molecular formula C11H11NO2 B13315983 1-Phenylprop-2-YN-1-YL N-methylcarbamate

1-Phenylprop-2-YN-1-YL N-methylcarbamate

Cat. No.: B13315983
M. Wt: 189.21 g/mol
InChI Key: OFIKYPBVWRMHII-UHFFFAOYSA-N
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Description

1-Phenylprop-2-YN-1-YL N-methylcarbamate is an organic compound with the molecular formula C11H11NO2. It is a derivative of carbamate, featuring a phenyl group attached to a propynyl chain, which is further linked to an N-methylcarbamate moiety. This compound is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylprop-2-YN-1-YL N-methylcarbamate typically involves the reaction of 1-phenylprop-2-yn-1-ol with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Phenylprop-2-YN-1-YL N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropynyl oxides, while reduction could produce phenylpropynyl alcohols .

Scientific Research Applications

1-Phenylprop-2-YN-1-YL N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Phenylprop-2-YN-1-YL N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenylpropynyl chain and an N-methylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-phenylprop-2-ynyl N-methylcarbamate

InChI

InChI=1S/C11H11NO2/c1-3-10(14-11(13)12-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3,(H,12,13)

InChI Key

OFIKYPBVWRMHII-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C#C)C1=CC=CC=C1

Origin of Product

United States

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